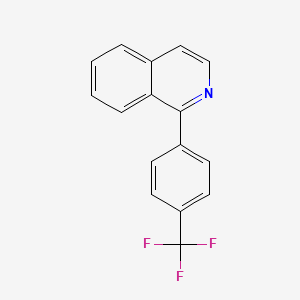

1-(4-Trifluoromethylphenyl)isoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N/c17-16(18,19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-20-15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPOXQWXNHAESS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Isoquinoline Alkaloids and Fluorinated Heterocycles

1-(4-Trifluoromethylphenyl)isoquinoline belongs to the vast and structurally diverse family of isoquinoline (B145761) alkaloids. chemicalbook.com These naturally occurring and synthetic compounds, characterized by a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, have a long history in traditional and modern medicine. nih.govnih.gov Isoquinoline alkaloids are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and notable antitumor properties. researchgate.netresearchgate.net Their diverse pharmacological profiles have established them as privileged scaffolds in the development of new therapeutic agents. chemicalbook.com

The introduction of fluorine atoms into heterocyclic compounds represents a key strategy in modern medicinal chemistry, leading to the development of numerous successful drugs. researchgate.netnih.gov Fluorinated heterocycles often exhibit improved metabolic stability, bioavailability, and binding affinity to their biological targets. researchgate.netecust.edu.cn The presence of fluorine can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and pKa, thereby enhancing its drug-like characteristics. nih.govecust.edu.cn Consequently, the fusion of an isoquinoline framework with a fluorine-containing substituent, as seen in This compound , presents a promising avenue for the discovery of novel bioactive molecules.

Significance of the Trifluoromethyl Moiety in Chemical Biology and Molecular Design

De Novo Synthesis Approaches

Cyclization Reactions for Isoquinoline Ring Formation

Traditional cyclization reactions remain a cornerstone for the synthesis of the isoquinoline ring system. These methods typically involve the formation of a 3,4-dihydroisoquinoline (B110456) intermediate, which is subsequently aromatized to the final isoquinoline product.

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to their corresponding isoquinolines. nrochemistry.comjk-sci.comorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. nrochemistry.comwikipedia.orgorganic-chemistry.org For the synthesis of this compound, the precursor would be N-(2-phenylethyl)-4-(trifluoromethyl)benzamide.

The reaction is typically carried out in the presence of condensing agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nrochemistry.comwikipedia.orgnih.gov The choice of reagent can be critical, especially for substrates with electron-withdrawing groups like the trifluoromethyl group, which can deactivate the aromatic ring towards electrophilic substitution. In such cases, stronger dehydrating agents and higher temperatures may be required. wikipedia.org A modification of this reaction using oxalyl chloride has been shown to prevent the formation of side products. organic-chemistry.org

The general mechanism involves the activation of the amide carbonyl group by the dehydrating agent, followed by an intramolecular electrophilic attack of the electron-rich benzene (B151609) ring onto the activated carbonyl carbon. This cyclization forms a dihydroisoquinoline intermediate. Subsequent dehydrogenation, often achieved by using a palladium catalyst or other oxidizing agents, yields the final aromatic isoquinoline. nrochemistry.com While direct synthesis of this compound via this method is not extensively detailed in the literature, the successful synthesis of the closely related 1-(3,5-bis(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline highlights the viability of this approach for fluorinated analogues. nrochemistry.com

Table 1: Key Features of the Bischler-Napieralski Reaction for 1-Arylisoquinoline Synthesis

| Feature | Description |

| Precursor | β-phenylethylamides |

| Key Reagents | POCl₃, P₂O₅, Tf₂O |

| Intermediate | 3,4-Dihydroisoquinoline |

| Final Step | Dehydrogenation/Aromatization |

| Applicability | Widely used for 1-substituted isoquinolines |

The Pomeranz-Fritsch reaction provides an alternative route to the isoquinoline nucleus, starting from a benzaldehyde (B42025) and an aminoacetal. acs.orgresearchgate.netorganicreactions.org To synthesize this compound using this method, the likely starting materials would be 4-(trifluoromethyl)benzaldehyde (B58038) and aminoacetaldehyde diethyl acetal.

The reaction proceeds in two main stages. researchgate.netorganicreactions.org First, the benzaldehyde condenses with the aminoacetal to form a Schiff base. researchgate.net In the second stage, an acid-catalyzed cyclization of the Schiff base occurs, leading to the formation of the isoquinoline ring. acs.orgresearchgate.netresearchgate.net Concentrated sulfuric acid is a common catalyst for this cyclization step. wikipedia.org

Modifications to the classical Pomeranz-Fritsch synthesis, such as the Schlittler-Müller modification, allow for the use of a substituted benzylamine (B48309) and a glyoxal (B1671930) acetal, which can also lead to the desired isoquinoline product. researchgate.net The yields of the Pomeranz-Fritsch reaction can vary widely depending on the substituents present on the aromatic ring. researchgate.netorganicreactions.org Electron-withdrawing groups, such as the trifluoromethyl group, on the benzaldehyde can influence the efficiency of the cyclization step.

Table 2: Comparison of Bischler-Napieralski and Pomeranz-Fritsch Reactions

| Synthetic Method | Starting Materials | Key Intermediate |

| Bischler-Napieralski | β-phenylethylamide | 3,4-Dihydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Schiff Base |

Palladium-Catalyzed C-H Activation and Functionalization

Modern synthetic methodologies, particularly those involving transition-metal catalysis, have opened new avenues for the synthesis of isoquinolines. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. mdpi.comnih.govnih.gov

In the context of synthesizing this compound, a plausible strategy would involve the palladium-catalyzed C-H arylation of an isoquinoline precursor or the construction of the isoquinoline ring through a C-H activation/annulation cascade. For instance, the reaction of a substituted benzamide (B126) with an appropriate coupling partner in the presence of a palladium catalyst can lead to the formation of an isoquinolinone, which could then be further modified. mdpi.com

Research has shown that palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenoic acid esters can produce various substituted 3,4-dihydroisoquinolin-1(2H)-ones. organic-chemistry.org However, the presence of strong electron-withdrawing groups like trifluoromethyl on the benzamide was found to significantly reduce the reactivity of the substrate, leading to lower yields. mdpi.com Another approach involves the palladium-catalyzed intramolecular C-H arylation of pyridine (B92270) derivatives, which has been successful in creating fused heteroaromatic compounds and could be adapted for isoquinoline synthesis. beilstein-journals.org These methods often require specific directing groups to achieve high regioselectivity. nih.gov

Copper-Catalyzed Methodologies, Including Transfer Hydrogenation

Copper-catalyzed reactions have also been employed in the synthesis and modification of isoquinolines. While de novo synthesis of the isoquinoline ring using copper catalysis is less common than palladium-based methods, copper plays a significant role in subsequent transformations.

A notable example is the copper-catalyzed transfer hydrogenation of 1-substituted isoquinolines to their corresponding 1,2,3,4-tetrahydroisoquinolines. nih.govacs.org In a study demonstrating the scope of this reaction, 1-(4-(trifluoromethyl)phenyl)isoquinoline was successfully reduced to its tetrahydroisoquinoline derivative in good yield (79%). acs.org This reaction typically employs a copper(II) trifluoromethanesulfonate (B1224126) catalyst in conjunction with an oxazaborolidine-BH₃ complex as the hydrogen source, under mild reaction conditions. nih.govacs.org

This methodology, while not a de novo synthesis of the aromatic isoquinoline ring itself, is crucial as it confirms the successful prior synthesis and stability of this compound and provides a direct route to its reduced, and often biologically relevant, analogues.

Table 3: Copper-Catalyzed Transfer Hydrogenation of this compound

| Catalyst | Hydrogen Source | Solvent | Yield (%) |

| Cu(OTf)₂ | Oxazaborolidine-BH₃ complex | Dichloroethane | 79 |

Electroreductive Synthesis of Isoquinoline Derivatives

Electrochemical methods offer a green and often highly efficient alternative to traditional chemical synthesis. The electroreductive cyclization of suitable precursors can be used to form the isoquinoline core. For instance, the intramolecular cyclization of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide has been reported, although this leads to triazole derivatives rather than isoquinolines. nih.gov

One-Pot Multicomponent Reactions (MCRs) and Tandem Processes

While a direct one-pot synthesis of this compound is not extensively documented, related MCRs for similar structures highlight the potential of this strategy. For instance, a Lewis acid and organocatalyst co-catalyzed three-component reaction of 2-(1-alkynyl)benzaldehydes, amines, and various nucleophiles (such as ketones or indoles) has been developed to produce a diverse library of 1-substituted-1,2-dihydroisoquinolines. Applying this logic, a hypothetical MCR to access the target compound could involve the reaction of a 2-alkynylbenzaldehyde, an ammonia (B1221849) source, and a suitable 4-trifluoromethylphenyl nucleophile.

Tandem reactions have also proven effective. A base-promoted tandem reaction between 2-methyl-arylaldehydes and benzonitriles provides a transition-metal-free pathway to 3-aryl isoquinolines. nih.govresearchgate.net Although this substitution pattern differs from the target compound, the principle of sequential, one-pot bond formation is a cornerstone of modern isoquinoline synthesis. The mechanism typically involves the deprotonation of the methyl group, nucleophilic addition to the nitrile, subsequent cyclization onto the aldehyde, and final aromatization. nih.gov

A summary of representative tandem reaction conditions for isoquinoline synthesis is presented below.

| Starting Material 1 | Starting Material 2 | Base/Catalyst | Solvent | Temperature (°C) | Product Type |

| 2-Methylbenzaldehyde | Benzonitrile | LiN(SiMe₃)₂ / Cs₂CO₃ | CPME | 120 | 3-Aryl isoquinoline |

| 2-Alkynylbenzaldehyde | Amine / Ketone | Lewis Acid / Proline | - | - | 1-Substituted-1,2-dihydroisoquinoline |

Phosphonium-Trifluoroacetamide Chemistry for Trifluoromethyl Group Introduction

The introduction of a trifluoromethyl (-CF₃) group onto a heterocyclic core can significantly alter its physicochemical and biological properties. Phosphonium-trifluoroacetamide chemistry offers a specific method for achieving this transformation on the isoquinoline nucleus. acs.org This strategy utilizes a trifluoroacetamide (B147638) group, derived from the inexpensive and easy-to-handle trifluoroacetic anhydride (TFAA), as the trifluoromethyl source. acs.org

The synthesis involves the preparation of a benzylphosphonium salt bearing a protected N-trifluoroacetylamino group. The cyclization to form the trifluoromethylated isoquinoline skeleton requires masking the amide proton of the trifluoroacetamide, for instance, with a p-methoxybenzyl (PMB) group. acs.org The reaction is promoted by a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The proposed mechanism involves the formation of an eight-membered cyclic phosphonium (B103445) alkoxide intermediate, followed by a Wittig-type reaction and elimination of phosphine (B1218219) oxide to construct the dihydroisoquinoline ring, which is subsequently oxidized to the aromatic isoquinoline. acs.org

This method is distinct from the synthesis of this compound but is a key strategy for producing isoquinolines that are directly substituted with a trifluoromethyl group.

| Substrate | Base | Key Feature | Product |

| N-protected benzylphosphonium salt with trifluoroacetamide group | DBU | Masking of the amide proton is required for cyclization | Trifluoromethyl-substituted isoquinoline |

Metal-Free C-4 Alkylation of Isoquinolines via Temporary Dearomatization

Functionalization of the isoquinoline core at positions other than C-1 can provide valuable analogues. A metal-free method for the selective C-4 alkylation of isoquinolines has been developed that proceeds through a temporary dearomatization strategy. acs.orgsci-hub.sersc.org This approach avoids the use of transition metals and does not require pre-activation of the isoquinoline nitrogen via quaternization. sci-hub.sersc.org

In this reaction, isoquinoline is treated with a carboxylic acid, such as benzoic acid, and a vinyl ketone as the electrophile. acs.orgsci-hub.se The proposed mechanism involves the nucleophilic addition of benzoic acid to the C-1 position of the protonated isoquinoline, forming a non-aromatic 1,2-dihydroisoquinoline (B1215523) intermediate. sci-hub.senih.gov This dearomatized intermediate is sufficiently nucleophilic at the C-4 position to attack the vinyl ketone (a Michael addition). Subsequent elimination of benzoic acid restores the aromaticity of the ring, yielding the C-4 alkylated isoquinoline. sci-hub.senih.gov This method is complementary to reductive functionalizations and provides a direct route to C-4 modified isoquinolines, which can serve as a synthetic handle for further derivatization. acs.orgrsc.org

| Reagent 1 | Reagent 2 | Key Strategy | Outcome |

| Isoquinoline | Benzoic Acid | Nucleophilic addition of acid at C-1 | Temporary 1,2-dihydroisoquinoline intermediate |

| 1,2-Dihydroisoquinoline intermediate | Vinyl Ketone | Nucleophilic attack from C-4 | C-C bond formation at C-4 |

| Adduct | - | Elimination of Benzoic Acid | Aromatic C-4 alkylated isoquinoline |

Introduction of the 4-Trifluoromethylphenyl Moiety

The most convergent strategies for synthesizing this compound involve the formation of the isoquinoline core first, followed by the introduction of the aryl group at the C-1 position, or vice versa.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds, including the arylation of heterocycles.

The Suzuki-Miyaura coupling is a versatile choice for this transformation. organic-chemistry.orglibretexts.org The reaction typically involves the palladium-catalyzed coupling of a 1-haloisoquinoline (e.g., 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline) with 4-trifluoromethylphenylboronic acid. A base is required to activate the boronic acid for the transmetalation step. organic-chemistry.org The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. Electron-rich and sterically bulky phosphine ligands often promote the reaction by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

The Negishi coupling provides an alternative, often complementary, approach. wikipedia.orgorganic-chemistry.org This reaction couples a 1-haloisoquinoline with an organozinc reagent, such as (4-trifluoromethylphenyl)zinc chloride, in the presence of a palladium or nickel catalyst. wikipedia.org Organozinc reagents are typically more reactive than their boronic acid counterparts, which can be advantageous but may also lead to lower functional group tolerance in some cases.

| Reaction Name | Heterocyclic Partner | Aryl Partner | Catalyst System |

| Suzuki-Miyaura Coupling | 1-Haloisoquinoline | 4-(Trifluoromethyl)phenylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Negishi Coupling | 1-Haloisoquinoline | (4-Trifluoromethylphenyl)zinc halide | Pd(0) or Ni(0) catalyst (e.g., Pd(dppf)Cl₂) |

Direct Arylation Approaches

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization (e.g., halogenation) of the isoquinoline ring. These methods involve the transition-metal-catalyzed activation of a C-H bond—in this case, the C1-H bond of isoquinoline—and its subsequent coupling with an aryl halide.

Rhodium(III)-catalyzed C-H activation and annulation reactions are prominent in isoquinoline synthesis. nih.govrsc.org For direct arylation, a Rh(III) catalyst can activate the C1-H bond of isoquinoline, followed by coupling with an arylating agent. Similarly, palladium catalysis is widely employed for the direct C-H arylation of heterocycles. beilstein-journals.orgrsc.org The reaction of isoquinoline with 1-bromo-4-(trifluoromethyl)benzene in the presence of a suitable palladium catalyst system (e.g., Pd(OAc)₂, a phosphine or N-heterocyclic carbene ligand, and a base) could directly afford this compound. The C1-H bond is the most acidic and sterically accessible C-H bond on the pyridine ring of isoquinoline, making it the preferred site for direct functionalization.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues, specifically 1-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs), is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. acs.orgnih.govnih.gov These saturated analogues contain a stereocenter at the C-1 position.

One major strategy for their stereoselective synthesis is the asymmetric hydrogenation of a prochiral 1-aryl-3,4-dihydroisoquinoline precursor. nih.gov This is typically achieved using iridium or rhodium catalysts complexed with chiral phosphine ligands (e.g., Synphos derivatives). Under a hydrogen atmosphere, the catalyst delivers hydrogen across the C=N bond in a stereocontrolled manner, yielding the THIQ with high enantiomeric excess (ee). nih.gov

Another powerful method is the enantioselective nucleophilic addition of an aryl group to a 3,4-dihydroisoquinoline derivative. For example, the addition of arylzinc reagents (which can be generated from arylboronic esters) to 3,4-dihydroisoquinoline N-oxides can be rendered highly enantioselective by using a chiral ligand. acs.orgnih.gov Similarly, rhodium-catalyzed asymmetric addition of arylboronic acids or their derivatives to 3,4-dihydroisoquinolinium salts is an effective route to enantioenriched 1-aryl THIQs. acs.orgnih.gov

Finally, chiral auxiliary-based methods can be employed. A chiral oxazolo[2,3-a]tetrahydroisoquinoline, derived from a starting isoquinoline and a chiral amino alcohol like phenylglycinol, can undergo diastereoselective alkylation or arylation, followed by removal of the auxiliary to yield the enantiomerically pure 1-substituted THIQ. researchgate.net

| Method | Precursor | Key Reagents | Product |

| Asymmetric Hydrogenation | 1-Aryl-3,4-dihydroisoquinoline | H₂, Chiral Ir or Rh catalyst | Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinoline |

| Asymmetric Arylation | 3,4-Dihydroisoquinoline N-oxide | Arylzinc reagent, Chiral ligand | Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinoline |

| Asymmetric Arylation | 3,4-Dihydroisoquinolinium salt | Arylboronic acid, Chiral Rh catalyst | Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinoline |

| Chiral Auxiliary | Isochroman | Chiral Phenylglycinol, Grignard reagent | Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinoline |

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation of the C=N bond in the corresponding 3,4-dihydroisoquinoline precursor is a powerful method to establish the stereocenter at the C1 position. Ruthenium and iridium complexes with chiral ligands are commonly employed for this transformation.

Noyori Protocol and Ruthenium Catalysis: The Noyori-type asymmetric transfer hydrogenation, typically employing a ruthenium catalyst with a chiral diamine ligand (e.g., TsDPEN) in the presence of a hydrogen donor like formic acid/triethylamine or isopropanol (B130326), is a well-established method for the reduction of imines. nih.govnih.gov While specific examples for the direct asymmetric hydrogenation of 1-(4-trifluoromethylphenyl)-3,4-dihydroisoquinoline using the classical Noyori protocol are not extensively documented in the reviewed literature, the general applicability of this method to 1-aryl-substituted dihydroisoquinolines is well-recognized. nih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to a range of 1-aryl-substituted dihydroisoquinolines, affording the corresponding tetrahydroisoquinolines in high yields and enantioselectivities. nih.gov

A study on the ruthenium-catalyzed asymmetric transfer hydrogenation of various 1-aryl-substituted dihydroisoquinolines demonstrated the effectiveness of this approach. The general conditions and outcomes for representative substrates are summarized in the table below.

| Substrate (Aryl Group) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | RuCl2(S,S)-TsDPEN | 95 | 98 |

| 4-Methoxyphenyl | RuCl2(S,S)-TsDPEN | 96 | 97 |

| 4-Chlorophenyl | RuCl2(S,S)-TsDPEN | 94 | 98 |

Data adapted from studies on related 1-aryl-tetrahydroisoquinolines. nih.gov

Iridium-catalyzed asymmetric hydrogenation offers another efficient route. For instance, the use of an [Ir(COD)Cl]2 precursor with a chiral phosphine ligand, such as (R)-3,5-diMe-Synphos, has been shown to be effective for the hydrogenation of 1-aryl-3,4-dihydroisoquinolines, providing the products in high yields and with excellent enantiomeric excess. nih.gov

Chiral Auxiliary and Catalyst-Controlled Synthesis

The use of a chiral auxiliary temporarily attached to the molecule can direct the stereochemical outcome of a reaction. In the context of isoquinoline synthesis, a chiral auxiliary can be attached to the nitrogen atom of the dihydroisoquinoline precursor. Subsequent reduction of the C=N bond is then influenced by the stereochemistry of the auxiliary, leading to a diastereoselective synthesis. The auxiliary can be removed in a later step to yield the desired enantiomerically enriched tetrahydroisoquinoline.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound were not found in the reviewed literature, this strategy has been successfully applied to the synthesis of other 1-substituted tetrahydroisoquinolines. nih.gov

Catalyst-controlled synthesis relies on a chiral catalyst to induce stereoselectivity. This approach is advantageous as only a substoichiometric amount of the chiral entity is required. The asymmetric hydrogenations discussed in the previous section are prime examples of catalyst-controlled synthesis.

Diastereoselective Approaches to Spiro-Fused Isoquinolines

The this compound scaffold can potentially be elaborated into more complex structures, such as spiro-fused systems. Diastereoselective approaches are crucial for controlling the stereochemistry of the newly formed spirocyclic ring system. One common strategy involves the 1,3-dipolar cycloaddition of azomethine ylides, generated from the isoquinoline nitrogen, with various dipolarophiles. nih.gov The stereochemical outcome of such reactions can often be controlled by the reaction conditions and the nature of the reactants.

For example, the three-component 1,3-dipolar cycloaddition of isoquinoline, an electron-deficient alkene, and an isatin-derived azomethine ylide can lead to the formation of spirooxindole-fused tetrahydroisoquinolines with high diastereoselectivity. nih.gov Although not specifically demonstrated for the 1-(4-trifluoromethylphenyl) substituted isoquinoline, this methodology highlights a potential pathway to complex spirocyclic structures.

Resolution of Racemic Mixtures

When a racemic mixture of this compound is synthesized, separation of the enantiomers is necessary to obtain the pure stereoisomers. Chiral chromatography and derivatization with chiral reagents are the primary methods for this purpose.

Chiral Chromatography (e.g., HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the separation of 1-aryl-1,2,3,4-tetrahydroisoquinolines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs have proven effective. nih.govnih.gov A study on the resolution of various 1-aryl-1,2,3,4-tetrahydroisoquinolines on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid demonstrated successful separation. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of organic solvents with a small amount of an amine or acid modifier to improve peak shape and resolution.

| Analyte (Aryl Group) | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| Phenyl | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Methanol (B129727)/Acetonitrile/Triethylamine (30/70/0.5) | 1.15 | 1.80 |

| 4-Methylphenyl | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Methanol/Acetonitrile/Triethylamine (30/70/0.5) | 1.18 | 2.10 |

| 4-Chlorophenyl | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Methanol/Acetonitrile/Triethylamine (30/70/0.5) | 1.20 | 2.35 |

Data adapted from a study on related 1-aryl-tetrahydroisoquinolines. nih.gov

Derivatization with Chiral Reagents

Another approach to resolving a racemic mixture is to convert the enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent. wikipedia.orglibretexts.org These diastereomers have different physical properties and can be separated by standard chromatographic techniques, such as gas chromatography (GC) or achiral HPLC. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

For tetrahydroisoquinolines, which are secondary amines, chiral reagents like (-)-(1R)-menthyl chloroformate can be used. scirp.org The reaction forms diastereomeric carbamates that can be resolved on a standard achiral GC column. This method is particularly useful for determining the enantiomeric composition of a sample.

| Chiral Derivatizing Agent | Functional Group Targeted | Resulting Diastereomer | Separation Technique |

|---|---|---|---|

| (-)-(1R)-Menthyl chloroformate | Amine | Carbamate | Gas Chromatography (GC) |

| (+)-Tartaric acid | Amine (basic) | Diastereomeric salt | Crystallization |

| (-)-Mandelic acid | Amine (basic) | Diastereomeric salt | Crystallization |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(4-Trifluoromethylphenyl)isoquinoline is expected to exhibit distinct signals corresponding to the protons of the isoquinoline (B145761) and the trifluoromethylphenyl moieties. The aromatic region (typically δ 7.0-9.0 ppm) will be complex due to the presence of multiple, coupled protons.

Isoquinoline Protons: The protons on the isoquinoline ring system will show characteristic chemical shifts and coupling patterns. For instance, the proton at the C3 position is anticipated to appear as a doublet, coupled to the proton at C4. The protons on the benzo-fused ring (C5-C8) will present as a series of multiplets, with their precise shifts influenced by the anisotropic effects of the adjacent rings.

Trifluoromethylphenyl Protons: The 4-(trifluoromethyl)phenyl group will display a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region, each integrating to two protons. This pattern arises from the symmetrical substitution on the phenyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Isoquinoline Carbons: The carbon atoms of the isoquinoline core will resonate in the aromatic region (δ 120-160 ppm). The chemical shift of C1, being directly attached to the phenyl ring and the nitrogen atom, is expected to be significantly downfield.

Trifluoromethylphenyl Carbons: The carbons of the phenyl ring will also appear in the aromatic region. The carbon atom bearing the trifluoromethyl group (CF₃) will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The CF₃ carbon itself will have a chemical shift in the range of δ 120-130 ppm with a large one-bond C-F coupling constant. For comparison, in the related compound 1-(4-(trifluoromethyl)phenyl)ethanone, the CF₃ carbon appears as a quartet with a coupling constant (J) of 271 Hz. rsc.org

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single, sharp singlet is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the CF₃ group. rsc.org The chemical shift of this signal is typically in the range of -60 to -65 ppm relative to a standard such as CFCl₃. rsc.org For example, the ¹⁹F NMR signal for the CF₃ group in 1-nitro-4-(trifluoromethyl)benzene is observed at -63.18 ppm. rsc.org

2D-NMR Spectroscopy

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable for unambiguous assignment of all proton and carbon signals.

HSQC: This experiment would reveal direct one-bond correlations between protons and the carbons to which they are attached.

HMBC: This experiment would show correlations between protons and carbons over two or three bonds, helping to establish the connectivity between the isoquinoline and trifluoromethylphenyl rings and to assign the quaternary carbon signals.

Predicted NMR Data for this compound

| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR | Aromatic protons (isoquinoline): Multiplets in the range of 7.5-8.5 ppm. Aromatic protons (phenyl): Two doublets (AA'BB' system) around 7.7-8.0 ppm. |

| ¹³C NMR | Aromatic carbons: Signals between 120-160 ppm. CF₃ carbon: Quartet around 123-125 ppm. |

| ¹⁹F NMR | Single singlet around -63 ppm. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₁₆H₁₀F₃N).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Based on the fragmentation of related isoquinoline alkaloids, the following fragmentation pathways can be anticipated:

Loss of a hydrogen radical: Formation of a stable [M-H]⁺ ion.

Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond to yield an [M-CF₃]⁺ fragment.

Cleavage of the bond between the isoquinoline and phenyl rings: This would result in fragment ions corresponding to the trifluoromethylphenyl cation ([C₇H₄F₃]⁺) and the isoquinoline cation ([C₉H₆N]⁺) or related fragments.

Retro-Diels-Alder (RDA) reaction: While less common for aromatic systems, fragmentation of the isoquinoline ring system itself could occur under high energy conditions.

The analysis of these fragment ions helps to confirm the presence of both the isoquinoline and the 4-trifluoromethylphenyl substructures within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: Aromatic ring C=C and C=N stretching vibrations will appear in the 1450-1650 cm⁻¹ region.

C-F stretching: The strong C-F stretching vibrations of the trifluoromethyl group are typically observed in the range of 1000-1350 cm⁻¹, often as multiple strong bands.

C-H bending: Aromatic C-H out-of-plane bending vibrations will be present in the fingerprint region (below 1000 cm⁻¹), and their specific positions can give clues about the substitution pattern of the aromatic rings.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1450 - 1650 |

| C-F Stretch (CF₃) | 1000 - 1350 (strong, multiple bands) |

| Aromatic C-H Bend | Below 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound, being a conjugated aromatic system, is expected to exhibit multiple absorption bands. Isoquinoline itself shows characteristic absorption bands, and the presence of the substituted phenyl ring will likely cause a bathochromic (red) shift of these bands to longer wavelengths. The spectrum is anticipated to show strong absorptions corresponding to π → π* transitions within the aromatic system. The exact positions of the absorption maxima (λmax) would be influenced by the solvent used for the measurement. For similar aromatic heterocyclic compounds, absorption maxima are often observed in the range of 250-350 nm. beilstein-journals.org

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. A single-crystal X-ray diffraction analysis of this compound would provide precise information about:

Bond lengths and angles: Confirming the expected geometric parameters of the isoquinoline and phenyl rings.

Conformation: Determining the dihedral angle between the planes of the isoquinoline and the 4-trifluoromethylphenyl rings. This would reveal the extent of twisting around the C1-C1' bond.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any potential π-π stacking or other non-covalent interactions.

While the crystal structure for the exact target molecule is not available, studies on similar 1-arylisoquinoline derivatives would provide valuable comparative data on typical bond lengths, angles, and packing motifs.

Chiral Analysis Techniques for Enantiomeric Purity Assessment

Since the C1 position of the isoquinoline ring is a stereocenter, this compound can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial in many applications. Chiral analysis techniques are employed to separate and quantify these enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs for the separation of isoquinoline alkaloids and related compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. nih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is another powerful technique for enantiomeric separation. It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent such as methanol (B129727) or ethanol. Chiral SFC can offer advantages over HPLC in terms of speed and reduced solvent consumption. Similar to chiral HPLC, the separation is achieved on a chiral stationary phase. The development of an effective chiral SFC method would involve screening different CSPs and optimizing the mobile phase composition and other chromatographic parameters to achieve baseline separation of the enantiomers.

The successful development of a chiral separation method would allow for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens to examine the electronic structure, conformational possibilities, and reactivity of 1-(4-Trifluoromethylphenyl)isoquinoline.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govrsc.org By calculating the distribution of electrons, DFT can determine key parameters that govern a molecule's stability, reactivity, and spectroscopic characteristics. tandfonline.comfigshare.com Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govscirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.comsemanticscholar.org

In a DFT study on a series of isoquinoline (B145761) derivatives, a structurally related compound, 5-methyl-6-(4-(trifluoromethyl)phenyl)benzo tandfonline.comresearchgate.netimidazo[2,1-a]isoquinoline (referred to as MPBID5), was analyzed. The calculations, performed at the M06/6-311G(d,p) level, revealed its electronic properties. This compound, which shares the core this compound moiety, was found to have the highest HOMO-LUMO energy gap (3.977 eV) among the derivatives studied, indicating significant stability. nih.gov This stability was attributed to the presence of the -CF3 group. nih.gov

Table 1: FMO Parameters for a this compound Derivative (MPBID5) Data sourced from a DFT study on isoquinoline derivatives. nih.gov

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| MPBID5 | -6.004 | -2.027 | 3.977 |

These theoretical calculations are invaluable for predicting the electronic behavior of this compound and for tuning its properties through structural modification. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. rsc.orgcwu.edu For a molecule like this compound, rotation around the single bond connecting the isoquinoline and trifluoromethylphenyl rings allows for multiple conformers with varying energies.

Computational chemistry is used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. cwu.educwu.edu This process maps out the molecule's "energy landscape," which provides a comprehensive picture of its flexibility and the relative populations of different conformers at a given temperature. High-level quantum chemistry calculations can discriminate between stable conformations, even those that are energetically very similar. rsc.org The results of such analyses indicate that energetically non-equivalent conformers can be separated by low energy barriers, which may allow for conformational cooling and relaxation to the most stable form under certain experimental conditions. rsc.org Understanding the preferred three-dimensional structure is essential, as the specific conformation of a molecule often dictates its biological activity and how it interacts with other molecules.

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that represent the energy maxima along the reaction coordinate. nih.gov

The activation energy of a reaction—the energy difference between the reactants and the transition state—determines the reaction rate. DFT calculations can accurately predict these energy barriers. f1000research.com Furthermore, techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the desired reactants and products, providing a complete and detailed picture of the reaction mechanism. nih.gov This knowledge is vital for optimizing reaction conditions in the synthesis of this compound and its derivatives, as well as for understanding their metabolic pathways or mechanisms of action. nih.govharvard.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of molecular behavior on a timescale from femtoseconds to microseconds.

For this compound, MD simulations can be used to investigate its dynamic properties in various environments, such as in solution or when bound to a biological target like a protein. nih.gov Key analyses from MD simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the conformational changes of a molecule over time, indicating the stability of a particular structure or complex. researchgate.net RMSF measures the flexibility of individual atoms or residues, highlighting regions of high mobility. researchgate.net These simulations are critical for understanding how the molecule interacts with its environment, assessing the stability of ligand-receptor complexes, and exploring conformational changes that may be essential for its function. nih.gov

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at a molecular level. mdpi.comresearchgate.net

Docking algorithms explore various binding poses of the ligand in the active site of the receptor and use a scoring function to estimate the binding affinity, often expressed in kcal/mol. researchgate.netugm.ac.id A more negative score typically indicates a stronger and more favorable binding interaction. nih.gov

For this compound, molecular docking studies can predict how it might bind to specific protein targets. semanticscholar.org These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the molecule and amino acid residues in the protein's active site. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for designing derivatives with improved potency and selectivity. f1000research.com

Table 2: Example Binding Affinities of Heterocyclic Compounds against Protein Targets from Docking Studies This table presents representative data from studies on similar heterocyclic compounds to illustrate typical binding affinity values.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Isoquinoline Alkaloid | SARS-CoV-2 Mpro | -7.3 |

| Quinazolinone Derivative | VEGFR2 | -8.5 |

| Quinazolinone Derivative | EGFR | -7.9 |

| Imiquimod | Smad2 | -7.88 |

| Rhusflavone | ERK2 Receptor | -10.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.net The fundamental principle of QSAR is that the structural properties of a molecule determine its physicochemical properties, which in turn dictate its biological activity. google.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. tandfonline.com Then, a variety of molecular descriptors are calculated for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties (e.g., partial charges), and hydrophobicity (e.g., LogP). researchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with the observed biological activity. researchgate.net The predictive power of the QSAR model is then rigorously evaluated through internal and external validation procedures to ensure its robustness and reliability. tandfonline.com Once validated, the QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules and prioritizing experimental efforts.

Chemical Reactivity and Derivatization Pathways

Functional Group Transformations on the Isoquinoline (B145761) Core

The isoquinoline nucleus is a bicyclic system where a pyridine (B92270) ring is fused to a benzene (B151609) ring. Its reactivity is influenced by the nitrogen atom, which deactivates the heterocyclic ring towards electrophilic attack compared to the carbocyclic benzene ring. However, the nitrogen atom also provides a site for alkylation and activation, enabling subsequent reactions.

The isoquinoline core can be functionalized at various positions through alkylation and arylation reactions. The nitrogen atom (N-2), the carbon adjacent to it (C-1), and other positions on the ring system can be targeted depending on the reaction conditions.

N-Alkylation: The lone pair of electrons on the isoquinoline nitrogen makes it nucleophilic, allowing for direct alkylation. Treatment with alkyl halides (e.g., methyl iodide) or other alkylating agents leads to the formation of quaternary isoquinolinium salts. These salts are important intermediates as the positive charge on the nitrogen atom activates the heterocyclic ring for subsequent nucleophilic attack.

C-1 Arylation: The C-1 position can be arylated through methods that proceed via an N-acylisoquinolinium salt intermediate. arkat-usa.org In a Mannich-type reaction, isoquinoline is first activated with an acylating agent, such as (R)-menthyl chlorocarbonate, in the presence of a Lewis acid like aluminum chloride. The resulting highly electrophilic N-acylisoquinolinium salt is then attacked by electron-rich arenes to furnish 2-acyl-1-aryl-1,2-dihydroisoquinolines. arkat-usa.org

C-4 Alkylation: Direct alkylation at the C-4 position is also possible. A metal-free method involves reacting the isoquinoline with a vinyl ketone in the presence of benzoic acid. acs.orgnih.gov This process proceeds through a temporary dearomatization strategy, where benzoic acid adds to the C-1 position, forming a 1,2-dihydroisoquinoline (B1215523) intermediate that then acts as a nucleophile to attack the vinyl ketone at the C-4 position. nih.gov

C-H Arylation/Alkynylation: Transition metal-catalyzed C-H activation provides a modern route for functionalization. For 1-aryl isoquinolines, Rh(III)-catalyzed C-H alkynylation can occur at the ortho-position of the phenyl ring (C-2'), demonstrating that positions outside the isoquinoline core can also be targeted. rsc.org

| Reaction Type | Position | Reagents | Product Type |

|---|---|---|---|

| N-Alkylation | N-2 | Alkyl halides (e.g., CH₃I) | N-alkylisoquinolinium salt |

| C-1 Arylation | C-1 | 1. Acylating agent (e.g., (R)-menthyl chlorocarbonate), AlCl₃ 2. Arene (ArH) | 2-Acyl-1-aryl-1,2-dihydroisoquinoline |

| C-4 Alkylation | C-4 | Vinyl ketone, Benzoic acid | 4-Alkylisoquinoline |

| C-H Alkynylation | C-2' (on phenyl ring) | Hypervalent iodine-alkyne reagent, Chiral SCpRh(III) complex, AgSbF₆ | 1-(2-Alkynyl-4-trifluoromethylphenyl)isoquinoline |

Electrophilic substitution reactions on the unsubstituted isoquinoline ring, such as halogenation and nitration, predominantly occur on the benzenoid ring rather than the more electron-deficient pyridinoid ring.

Halogenation: Under electrophilic conditions (e.g., Br₂ in oleum), isoquinoline is brominated at the C-5 and C-8 positions. The presence of the 1-(4-trifluoromethylphenyl) substituent is expected to influence the regioselectivity, but the benzenoid ring remains the more probable site for electrophilic attack.

Nitration: The nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline (B1594253) when using standard nitrating mixtures (HNO₃/H₂SO₄). quimicaorganica.org This is because electrophilic attack occurs on the more electron-rich carbocyclic ring. quimicaorganica.org The pyridinoid ring is deactivated by the protonated nitrogen atom under these strongly acidic conditions. However, alternative methods can change this outcome. For instance, nitration via Reissert compounds, such as 2-benzoyl-1-cyano-1,2-dihydroisoquinoline, can lead to the formation of 4-nitroisoquinoline (B1589690) derivatives after treatment with acetyl nitrate (B79036) and subsequent hydrolysis. elsevierpure.com A mild, one-step synthesis using potassium nitrite (B80452) and acetic anhydride (B1165640) in DMSO has been shown to produce 1-nitroisoquinolines directly from the corresponding isoquinolines. researchgate.net For 1-(4-trifluoromethylphenyl)isoquinoline, the directing effects of the C-1 substituent would compete with the inherent reactivity of the isoquinoline system, likely leading to complex product mixtures under standard electrophilic conditions.

| Reaction Type | Conditions | Major Product(s) for Unsubstituted Isoquinoline |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitroisoquinoline and 8-Nitroisoquinoline |

| Nitration | Via Reissert Compound (with Acetyl Nitrate) | 4-Nitroisoquinoline derivatives |

| Nitration | KNO₂ / Ac₂O in DMSO | 1-Nitroisoquinoline |

| Bromination | Br₂ / Oleum | 5-Bromo- and 8-Bromoisoquinoline |

While specific examples involving this compound are not extensively documented, the general principles of ring expansion and contraction can be applied to its saturated derivatives, such as the corresponding tetrahydroisoquinoline. These reactions are typically driven by the relief of ring strain or the formation of a more stable intermediate. chemistrysteps.comchemistrysteps.com

Ring Expansion: A tetrahydroisoquinoline derivative could potentially undergo ring expansion. For example, the formation of a carbocation adjacent to the ring, such as at the C-1 position, could trigger a rearrangement where one of the ring bonds migrates, leading to an expanded benzazepine ring system. chemistrysteps.comamanote.com This process is favored if it leads to a more stable carbocation (e.g., tertiary) or relieves steric strain. youtube.com

Ring Contraction: Ring contractions often proceed through specific rearrangements. The Favorskii rearrangement, for instance, can contract a six-membered ring containing an α-halo ketone functionality into a five-membered ring carboxylic acid derivative. harvard.edu A derivative of 1-(4-trifluoromethylphenyl)tetrahydroisoquinoline, suitably functionalized, could potentially undergo such a transformation. Photochemical reactions, such as the Norrish Type II reaction, can also induce ring contractions in saturated heterocyclic systems. nih.gov

Modifications of the Trifluoromethylphenyl Moiety

The 4-(trifluoromethyl)phenyl group is generally robust and resistant to many chemical transformations. The trifluoromethyl (CF₃) group itself is highly stable. Its primary influence is electronic; it is a powerful electron-withdrawing group.

This strong deactivating effect makes the attached phenyl ring highly electron-deficient. Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation). Any electrophilic attack would be directed to the meta-position (C-3' and C-5') relative to the CF₃ group.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a suitable leaving group (like a halide) were present at the ortho or para position relative to the CF₃ group. However, in the parent compound, there are no such leaving groups, making direct modification via SₙAr challenging without prior functionalization. The stability of the CF₃ group is a key feature used in drug design to block metabolic oxidation at that position. mdpi.com

Cycloaddition Reactions and Heterocycle Annulation

The isoquinoline ring system can participate in cycloaddition reactions, leading to the formation of new, fused heterocyclic structures (annulation).

[3+2] Cycloaddition: Isoquinolinium ylides, formed by the reaction of N-alkylisoquinolinium salts with a base, can act as 1,3-dipoles. These ylides can react with various dipolarophiles, such as alkynes or alkenes, in [3+2] cycloaddition reactions to generate fused five-membered rings. For instance, the reaction of an N'-(2-alkynylbenzylidene)hydrazide can lead to an intermediate that undergoes a tandem cyclization/[3+2] cycloaddition with an electron-deficient alkyne to yield trifluoromethylated pyrazolo[5,1-a]isoquinolines. beilstein-journals.org

[4+2] Cycloaddition (Diels-Alder Reaction): The pyridinoid ring of isoquinoline is electron-deficient and generally does not act as a diene in Diels-Alder reactions. However, derivatives can be synthesized via [4+2] cycloadditions. For example, the reaction of substituted oxazoles with arynes can produce functionalized isoquinolines through a [4+2] cycloaddition followed by a ring-opening pathway. researchgate.net

Metal Complexation Chemistry

1-Arylisoquinolines are highly effective ligands in coordination chemistry, particularly for the synthesis of cyclometalated complexes. 1-Phenylisoquinoline (B189431) is a classic "cyclometalating ligand" used to create highly stable organometallic complexes with transition metals like iridium(III), platinum(II), and ruthenium(II).

In this process, the isoquinoline nitrogen coordinates to the metal center, and an intramolecular C-H activation occurs at the ortho-position of the C-1 phenyl ring, forming a five-membered chelate ring. This results in a robust C^N-coordination motif. The trifluoromethyl substituent on the phenyl ring of this compound is expected to modulate the electronic properties of the ligand. The electron-withdrawing CF₃ group would lower the energy of the ligand's frontier orbitals, which can be used to tune the photophysical properties (e.g., emission color and efficiency) of the resulting metal complexes. These cyclometalated iridium and platinum complexes are of significant interest for their applications in organic light-emitting diodes (OLEDs).

Synthesis of Metal Complexes (e.g., Iridium(III) Complexes)

The ligand this compound, often abbreviated as tfmpiq, is a prominent cyclometalating ligand used in the synthesis of phosphorescent iridium(III) complexes. These complexes are of significant interest for their applications in organic light-emitting diodes (OLEDs). The synthesis is typically a two-step process. scispace.comresearchgate.net

The initial step involves the reaction of iridium(III) chloride trihydrate (IrCl₃·3H₂O) with an excess of the this compound ligand. This reaction is generally carried out in a high-boiling point solvent mixture, such as 2-ethoxyethanol (B86334) and water, and heated under an inert nitrogen atmosphere for several hours. scispace.com This process leads to the formation of a chloro-bridged iridium(III) dimer, specifically [(tfmpiq)₂Ir(μ-Cl)]₂. This intermediate is an orange-red precipitate that can be collected by filtration and is often used in the subsequent step without extensive purification. scispace.comnih.gov

In the second step, the chloro-bridged dimer is reacted with an ancillary ligand in the presence of a base, such as Na₂CO₃. The ancillary ligand plays a crucial role in tuning the photophysical properties of the final complex. For instance, ancillary ligands like 2-(imidazo[1,2-a]pyridin-2-yl)phenol (B1209464) (imdzppo) and 2-(2H-indazol-2-yl)phenol (idzpo) have been used to create new bis-cyclometalated iridium(III) complexes. scispace.comresearchgate.net This final reaction step yields the desired monomeric iridium(III) complex, for example, [(tfmpiq)₂Ir(imdzppo)] and [(tfmpiq)₂Ir(idzpo)]. scispace.com

Table 1: Synthesized Iridium(III) Complexes with this compound

| Complex ID | Full Name | Ancillary Ligand | Reference |

|---|---|---|---|

| 2a | [(tfmpiq)₂Ir(imdzppo)] | 2-(imidazo[1,2-a]pyridin-2-yl)phenol | scispace.com |

| 2b | [(tfmpiq)₂Ir(idzpo)] | 2-(2H-indazol-2-yl)phenol | scispace.com |

Photophysical Properties of Metal Complexes

The iridium(III) complexes derived from this compound exhibit distinct photophysical properties, making them suitable as red-phosphorescent materials in OLEDs. scispace.comresearchgate.net

The absorption spectra of these complexes typically show intense absorption bands in the ultraviolet region (200-400 nm), which are attributed to ligand-centered (LC) π-π* transitions within the cyclometalating and ancillary ligands. nih.gov Weaker absorption bands are observed at longer wavelengths (beyond 400 nm), which are assigned to a combination of spin-allowed singlet and spin-forbidden triplet metal-to-ligand charge transfer (MLCT) transitions. researchgate.netnih.gov

Upon excitation, these complexes exhibit strong red phosphorescence. For example, complexes [(tfmpiq)₂Ir(imdzppo)] and [(tfmpiq)₂Ir(idzpo)] emit red light with maximum emission peaks around 608-614 nm in a degassed dichloromethane (B109758) (CH₂Cl₂) solution at room temperature (298 K). scispace.comresearchgate.net These emissions are characterized by high photoluminescence quantum yields (PLQY), which have been reported to be in the range of 39.9% to 51.9% under these conditions. scispace.comresearchgate.netresearchgate.net The emission is understood to originate from a hybrid excited state, specifically a mix of triplet MLCT, ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) states (³MLCT/³LLCT/³LC). scispace.comresearchgate.net

At lower temperatures, such as 77 K, the emission spectra of these complexes become more structured and show a slight blue shift, which is characteristic of phosphorescent emitters and further confirms the nature of the emissive state. researchgate.net The photophysical properties demonstrate that modifying the ancillary ligand can fine-tune the emission characteristics of the resulting iridium(III) complex. scispace.comccspublishing.org.cn

Table 2: Photophysical Data for Iridium(III) Complexes in Degassed CH₂Cl₂

| Complex | Absorption λmax (nm) | Emission λmax (nm) at 298 K | Emission λmax (nm) at 77 K | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| [(tfmpiq)₂Ir(imdzppo)] | ~273, 335, 400-550 | 608 | 599 | 51.9% | scispace.com |

| [(tfmpiq)₂Ir(idzpo)] | ~273, 335, 400-550 | 614 | 605 | 39.9% | scispace.com |

Biological Activity and Mechanistic Insights Focus on Molecular Interactions

General Overview of Biological Activities Associated with Isoquinoline (B145761) Scaffolds

The isoquinoline scaffold is a prominent structural motif in a vast number of natural and synthetic compounds that exhibit a wide array of biological activities. nih.govmdpi.com This privileged heterocyclic system is a key component in numerous alkaloids and has been extensively utilized in medicinal chemistry to develop therapeutic agents. nih.govnih.gov Research has demonstrated that compounds containing the isoquinoline core possess significant potential in several key areas of pharmacology.

Anti-cancer effects are one of the most widely reported activities of isoquinoline derivatives. nih.govresearchgate.netnih.gov These compounds can induce cell death in various cancer cell lines through mechanisms such as apoptosis, autophagy, and cell cycle arrest. nih.gov Their anti-cancer properties are often attributed to their ability to interact with nucleic acids, inhibit crucial enzymes involved in cell proliferation, or modulate epigenetic pathways. nih.gov For instance, certain fused pyrrolo[2,1-a]isoquinolines are potent cytotoxic agents and topoisomerase inhibitors. researchgate.net

Anti-inflammatory properties have also been extensively documented for isoquinoline alkaloids. researchgate.netnih.gov Many of these compounds, such as berberine (B55584) and cepharanthine, have demonstrated the ability to mitigate inflammatory responses. researchgate.netnih.gov

Neuroprotective effects are another significant area of investigation for isoquinoline-containing molecules. nih.gov The structural diversity of these alkaloids has led to the discovery of compounds with potential applications in neurodegenerative diseases. nih.gov

Antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi, is a well-established characteristic of the isoquinoline scaffold. researchgate.netnih.govmdpi.com Natural isoquinoline alkaloids have been shown to be effective against human pathogens like Staphylococcus aureus and Escherichia coli. researchgate.net The proposed mechanisms for their antimicrobial action include the inhibition of cell division and nucleic acid synthesis. researchgate.net

Specific Molecular Target Interactions and Mechanistic Elucidation

The biological effects of 1-phenylisoquinoline (B189431) derivatives, including 1-(4-Trifluoromethylphenyl)isoquinoline, are a result of their specific interactions with various molecular targets. These interactions can range from receptor binding and antagonism to the inhibition of critical enzymes.

Receptor Binding and Antagonism Studies

Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 channel is a key player in pain perception and is activated by stimuli such as heat and capsaicin. samipubco.comnih.govnih.gov Quinoline (B57606) and isoquinoline derivatives have been investigated as potential TRPV1 inhibitors for pain relief. samipubco.com By blocking the TRPV1 channel, these compounds can reduce the hyperactivity of pain pathways, offering a promising therapeutic strategy for chronic pain conditions. samipubco.com The interaction with the vanilloid-binding pocket of the receptor is crucial for this inhibitory activity. samipubco.com

Serotonin (B10506) Receptors: While specific studies on this compound are limited, broader research into isoquinoline derivatives has shown interactions with serotonin receptors. For example, some isoquinoline-based compounds act as serotonin antagonists, which are used to manage nausea and vomiting, particularly those induced by chemotherapy. drugbank.com

Orexin (B13118510) Receptors: The orexin system is involved in regulating arousal, wakefulness, and reward processes. nih.govnih.gov Selective antagonism of the orexin-1 (OX1) receptor is being explored as a potential therapy for addiction. nih.gov Tetrahydroisoquinoline derivatives have been a focus of this research, with studies showing that substitution at the 1-position of the isoquinoline core is critical for activity at the OX1 receptor. nih.govresearchgate.net Specifically, a 4-trifluoromethylphenylethyl group at the 1-position has been noted in a dual orexin antagonist. nih.gov

Enzyme Inhibition Profiling

Tyrosyl DNA Phosphodiesterase II (TDP2): TDP2 is an enzyme that repairs DNA damage caused by topoisomerase II (Top2) poisons, which are a class of anticancer drugs. nih.govnih.govfigshare.com Inhibition of TDP2 is a promising strategy to enhance the efficacy of these cancer therapies. nih.govnih.govfigshare.com Isoquinoline-1,3-diones have been identified as a novel class of selective TDP2 inhibitors. nih.govnih.govfigshare.com Through screening and subsequent structure-activity relationship (SAR) studies, compounds with low micromolar inhibitory activity against TDP2 have been discovered. nih.govnih.govfigshare.com For instance, the initial hit compound, 6-furanoisoquinoline-1,3-dione (compound 43), had an IC50 of 10 μM, and further optimization led to compounds like analogue 64 with an IC50 of 1.9 μM against recombinant TDP2. nih.govnih.govfigshare.com

Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. mdpi.comresearchgate.netresearchgate.net Consequently, mTOR inhibitors are actively being pursued as cancer therapeutics. nih.govnih.gov Tetrahydroquinoline derivatives have been designed as potential mTOR inhibitors, with computational and cellular studies demonstrating their ability to bind to the mTOR active site and exert anticancer effects. mdpi.com The inclusion of a morpholine (B109124) ring and a trifluoromethyl group has been shown to enhance the selectivity and potency of these inhibitors. mdpi.com For example, certain quinoline-based mTOR inhibitors have shown IC50 values in the nanomolar range. researchgate.net

Phosphodiesterases (PDEs): Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. nih.govnih.gov

PDE4B: Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as selective inhibitors of PDE4B, an enzyme involved in inflammatory processes. nih.gov

PDE5: 4-aryl-1-isoquinolinone derivatives have been identified as potent and selective inhibitors of PDE5. nih.gov One such compound exhibited a PDE5 inhibitory activity with an IC50 of 1.0 nM. nih.gov

Aldo-Keto Reductase (AKR):

AKR1C3: This enzyme is implicated in the development of hormone-dependent cancers and has been identified as a therapeutic target. nih.gov A study of nineteen isoquinoline alkaloids found that stylopine was the most potent inhibitor of recombinant AKR1C3. nih.gov Further research on isoquinoline derivatives as potential AKR1C3 inhibitors for conditions like prostate cancer is ongoing. japsonline.com

Investigation of Protein-Ligand Interactions at a Molecular Level

Molecular docking studies have been instrumental in understanding how isoquinoline derivatives interact with their protein targets. For instance, in the case of mTOR, docking studies of quinoline-based inhibitors have highlighted key interactions within the catalytic cleft, such as a hydrogen bond between the quinoline nitrogen and the residue Val2240, and a π-π stacking interaction with Trp2239. researchgate.net Similarly, for 1-phenyl-3,4-dihydroisoquinoline inhibitors of tubulin polymerization, molecular docking has been used to elucidate the binding mode and explain the observed structure-activity relationships. nih.gov These computational approaches, often combined with X-ray crystallography, provide a detailed picture of the binding orientation and the specific amino acid residues involved in stabilizing the protein-ligand complex.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For isoquinoline derivatives, these studies have provided valuable insights into how different substituents and their positions on the isoquinoline scaffold influence biological activity.

Impact of Substituent Position and Electronic Effects on Activity

The position and electronic nature of substituents on the 1-phenylisoquinoline core can have a profound impact on biological activity.

Electronic Effects: The electronic properties of substituents on the phenyl ring can influence the molecule's interaction with its target. For example, in the case of aminomethylene bisphosphonates with a phenyl substituent, electron-withdrawing groups in the ortho and/or meta positions were found to be beneficial for inhibitory activity against human P5C reductase, while electron-donating groups were detrimental. mdpi.com Conversely, for 1,7/8-substituted isoquinolines, a strong electron-donating group was found to favor the formation of a rearrangement product. rsc.org

Positional Effects: The location of a substituent can dramatically alter a compound's activity and selectivity.

In the development of PDE4B inhibitors from 1-phenyl-3,4-dihydroisoquinoline amides, it was found that a methoxy (B1213986) group or a halogen atom at the ortho-position of the C-3 side chain phenyl ring enhanced both inhibitory activity and selectivity. nih.gov

For 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) inhibitors of tubulin polymerization, a compound with a 3'-hydroxy and 4'-methoxy substituted 1-phenyl B-ring demonstrated optimal bioactivity. nih.gov

In the context of orexin-1 receptor antagonists, SAR studies of tetrahydroisoquinolines have emphasized the importance of substitution at the 1-position for activity. nih.gov

The trifluoromethyl group, present in this compound, is a common substituent in medicinal chemistry known for its ability to modify the pharmacokinetic and pharmacodynamic properties of drug candidates due to its strong electron-withdrawing nature and lipophilicity. ontosight.ai

Interactive Data Tables

Table 1: Enzyme Inhibition by Isoquinoline Derivatives

| Compound Class | Enzyme Target | Key Findings | Reference |

| Isoquinoline-1,3-diones | TDP2 | Identified as selective inhibitors; compound 64 showed an IC50 of 1.9 μM. | nih.govnih.govfigshare.com |

| Tetrahydroquinoline derivatives | mTOR | Inclusion of trifluoromethyl and morpholine moieties enhanced selectivity and potency. | mdpi.com |

| 1-Phenyl-3,4-dihydroisoquinoline amides | PDE4B | Ortho-substitution on the C-3 side chain phenyl ring improved activity. | nih.gov |

| 4-Aryl-1-isoquinolinones | PDE5 | Compound 36a exhibited potent inhibition with an IC50 of 1.0 nM. | nih.gov |

| Isoquinoline alkaloids | AKR1C3 | Stylopine was the most potent inhibitor among nineteen tested compounds. | nih.gov |

Table 2: Receptor Binding and Antagonism by Isoquinoline Derivatives

| Compound Class | Receptor Target | Key Findings | Reference |

| Quinoline/Isoquinoline derivatives | TRPV1 | Act as inhibitors, reducing pain pathway hyperactivity. | samipubco.com |

| Tetrahydroisoquinoline derivatives | Orexin-1 (OX1) | Substitution at the 1-position is critical for antagonist activity. | nih.gov |

Role of Stereochemistry in Biological Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, has a profound impact on the biological activity of chemical compounds. mdpi.com For molecules with chiral centers, such as derivatives of 1-phenylisoquinoline, the spatial orientation of substituents can lead to different stereoisomers, primarily enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). These isomers, despite having the same chemical formula and connectivity, can exhibit significantly different interactions with chiral biological macromolecules like proteins, enzymes, and nucleic acids. solubilityofthings.com

The significance of chirality is particularly evident in pharmacology, where the specific 3D shape of a molecule dictates its ability to bind to a biological target. solubilityofthings.com Biological systems are inherently chiral, and receptors or enzyme active sites are shaped to accommodate ligands with a specific stereochemical configuration. Consequently, one enantiomer of a chiral drug may fit perfectly into its target's binding site and elicit a desired therapeutic effect, while the other enantiomer may have lower affinity, no activity, or even produce off-target effects. mdpi.comsolubilityofthings.com

In the context of isoquinoline alkaloids, many naturally occurring and synthetic derivatives are chiral and their biological activities are stereospecific. For instance, studies on various 1-benzyl substituted tetrahydroisoquinoline alkaloids have demonstrated a wide range of biological activities that are often dependent on their enantiomeric form. mdpi.com Research on other classes of compounds has shown that only isomers with a specific configuration (e.g., (5S, αS)) display significant biological potency, suggesting that processes like cellular uptake may be mediated by stereoselective transport systems. mdpi.com In some cases, different diastereoisomers of a compound can show vastly different inhibitory activities against a target enzyme; for example, one isomer might be a potent inhibitor while its counterparts are inactive. mdpi.com

While specific studies on the individual enantiomers of this compound are not detailed in the reviewed literature, the established principles of medicinal chemistry strongly suggest that its stereochemistry would be a critical determinant of its biological recognition and activity. The chiral center at the C1 position of the isoquinoline ring means the compound can exist as (R)- and (S)-enantiomers. These enantiomers would be expected to interact differently with chiral biological targets, potentially leading to variations in efficacy, potency, and metabolism. Therefore, the separation and independent biological evaluation of each enantiomer would be a crucial step in the development of this compound for any therapeutic or research application.

Pharmacophore Model Development (Theoretical Design)

Pharmacophore modeling is a cornerstone of rational drug design, allowing researchers to define the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger or block its response. mdpi.com A pharmacophore model represents an abstraction of the key molecular interaction points, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and ionizable groups, arranged in a specific three-dimensional geometry. unina.it This approach is particularly valuable when the 3D structure of the target is unknown (ligand-based design) or can be used in conjunction with a known target structure (structure-based design). unina.it

The development of a pharmacophore model is a multi-step process: